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molecular formula C13H14N2O3 B276957 5-(4-Cyanoanilino)-3-methyl-5-oxopentanoic acid

5-(4-Cyanoanilino)-3-methyl-5-oxopentanoic acid

Cat. No. B276957
M. Wt: 246.26 g/mol
InChI Key: GLYNVMFRDBZYAJ-UHFFFAOYSA-N
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Patent
US09120776B2

Procedure details

A solution of 4-aminobenzonitrile (4.61 g, 39.02 mmol) and 4-methyldihydro-2H-pyran-2,6(3H)-dione (5.0 g, 39.02 mmol) in THF (50 mL) was stirred at 90° C. for 14 hr. The reaction solution was concentrated, and the precipitate was washed with ethyl acetate to give 5-(4-cyanophenylamino)-3-methyl-5-oxopentanoic acid (6.23 g, 25.3 mmol, 64.8%).
Quantity
4.61 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH3:10][CH:11]1[CH2:16][C:15](=[O:17])[O:14][C:13](=[O:18])[CH2:12]1>C1COCC1>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][C:15](=[O:17])[CH2:16][CH:11]([CH3:10])[CH2:12][C:13]([OH:18])=[O:14])=[CH:3][CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
4.61 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
5 g
Type
reactant
Smiles
CC1CC(OC(C1)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
WASH
Type
WASH
Details
the precipitate was washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NC(CC(CC(=O)O)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.3 mmol
AMOUNT: MASS 6.23 g
YIELD: PERCENTYIELD 64.8%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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